1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCZFQANAQRJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol (CAS Number: 1105198-06-8) is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C14H13FN4OS
- Molecular Weight : 286.34 g/mol
- Structure : The compound features a pyrazolo-pyridazine core, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This inhibition plays a crucial role in blocking tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and mouse cells, demonstrating an effective EC50 range of 1.06–4.58 nM .
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study involving various pyrazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines, particularly MDA-MB-231, when combined with doxorubicin. This synergistic effect enhances the therapeutic efficacy while minimizing side effects, especially in aggressive cancer subtypes like Claudin-low breast cancer .
Antimicrobial and Antifungal Activity
Pyrazole derivatives have also shown notable antimicrobial properties. In vitro assays against various pathogens have revealed that certain pyrazole compounds can inhibit the growth of fungi and bacteria effectively. For instance, specific derivatives exhibited significant antifungal activity against strains such as Rhizoctonia solani with an EC50 value lower than commercial fungicides .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties by modulating inflammatory pathways associated with neurodegenerative diseases. The compound's ability to inhibit necroptosis could be beneficial in conditions characterized by excessive inflammation and cell death .
Case Studies
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is influenced by its functional groups:
- Thiol Group (-SH) : The thiol group at position 7 can participate in various reactions, such as oxidation to form disulfides or nucleophilic attacks in electrophilic substitution reactions.
- Fluorophenyl Group : The presence of the fluorine atom on the phenyl ring allows for nucleophilic aromatic substitution reactions, increasing the compound's reactivity towards nucleophiles.
- Pyrazolo[3,4-d]pyridazine Core : The heterocyclic core can engage in electrophilic and nucleophilic substitution reactions, depending on the conditions applied.
Potential Biological Activities
Although specific biological activity data for 1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is limited, related pyrazolo[3,4-d]pyridazine derivatives have demonstrated promising biological activities. Notably:
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Molecular docking studies suggest that these compounds may interact with the active site of CDK2 through hydrogen bonding with key amino acid residues, such as Leu83.
- Anti-inflammatory Properties : Some pyrazolo[3,4-d]pyridazine derivatives exhibit anti-inflammatory effects by modulating pathways involved in inflammation.
Applications in Research and Industry
Given its structural features and potential biological activities, this compound may find applications in several fields:
- Pharmaceutical Development : The compound's unique structure could be explored for developing new therapeutic agents targeting cancers or inflammatory diseases.
- Chemical Synthesis : The thiol group allows for further functionalization in synthetic chemistry, making it a valuable intermediate in creating more complex molecules.
While specific case studies focusing directly on this compound are scarce, research on structurally similar compounds has yielded valuable insights:
- Inhibition of CDK2 : Studies have shown that pyrazolo[3,4-d]pyridazines can effectively inhibit CDK2 activity in vitro. This suggests that analogs may also possess similar properties.
- Thiol Group Reactivity : Research has demonstrated that thiol groups can enhance solubility and bioavailability of drug candidates, potentially making this compound a candidate for further pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrazolo-pyridazine derivatives, where structural variations at positions 1, 4, and 7 significantly alter physicochemical and biological properties. Below is a detailed comparison with three closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Reactivity: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the non-fluorinated phenyl analog (C₁₄H₁₄N₄S), which may improve membrane permeability in biological systems . The thiol (-SH) group distinguishes the target compound from analogs with oxygen-based substituents (e.g., pyrimidinone in ), offering unique redox and nucleophilic properties for covalent bonding or metal chelation .
Steric and Electronic Modifications: Replacing the 4-fluorophenyl group with 2-methoxyphenyl (C₁₅H₁₆N₄OS) introduces steric hindrance and polarizability, which could reduce crystallinity or alter binding affinities in target proteins . The pyrimidinone variant (C₁₄H₁₃FN₄O) lacks the thiol group but introduces a ketone oxygen, enabling hydrogen-bonding interactions distinct from the thiol’s nucleophilic character .
Synthetic Accessibility: The target compound and its phenyl analog (C₁₄H₁₄N₄S) are synthesized via similar routes involving cyclocondensation of aminopyrazole precursors, as inferred from methods in and . The methoxyphenyl derivative (C₁₅H₁₆N₄OS) may require additional protection/deprotection steps for the methoxy group, increasing synthetic complexity .
Preparation Methods
General Synthetic Approach
The synthesis of pyrazolo[3,4-d]pyridazine derivatives, including the target compound, generally involves the construction of the pyrazolo-pyridazine ring system through cyclization reactions of appropriately substituted precursors. The key steps often include:
- Formation of the pyrazole ring via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
- Construction of the pyridazine ring through cyclization involving hydrazine or diazine precursors.
- Introduction of substituents such as the 4-fluorophenyl and isopropyl groups either before or after ring closure depending on the synthetic route.
Specific Preparation Methodologies
Cyclization via N-Amino-2-iminopyridine Derivatives and β-Dicarbonyl Compounds
A notable efficient synthetic strategy for related pyrazolo-pyridazine derivatives involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones under acidic conditions and elevated temperature in ethanol solvent. This method is environmentally friendly and versatile for various substitutions.
- Reaction conditions: N-amino-2-iminopyridine (3 mmol) and β-dicarbonyl compound (3 mmol) in ethanol (10 mL) with acetic acid (6 equivalents) under an oxygen atmosphere at 130 °C for 18 hours.
- Catalysts: Pd(OAc)2 or Cu(OAc)2 were found ineffective in some cases; acetic acid acts as both solvent additive and catalyst.
- Outcome: Formation of pyrazolo[1,5-a]pyridine derivatives with high yields (70-90%) confirmed by X-ray crystallography for some products.
This method can be adapted for pyrazolo[3,4-d]pyridazine derivatives by choosing appropriate precursors and substituents that lead to the desired ring fusion and substitution pattern, including the 4-fluorophenyl and isopropyl groups.
Example Data Table of Reaction Conditions and Yields for Related Pyrazolo Derivatives
Note: The exact substrates and products differ but provide a framework for similar pyrazolo-pyridazine syntheses.
Characterization and Verification
- The synthesized compounds are characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.
- Key IR bands include NH2 stretching (~3300 cm$$^{-1}$$), CN stretching (~2200 cm$$^{-1}$$), and CO stretching (~1700 cm$$^{-1}$$) for related derivatives.
- High-resolution mass spectrometry confirms molecular weights matching calculated values.
- X-ray crystallography is used for structural confirmation of crystalline products.
Q & A
Q. What synthetic methodologies are effective for constructing the pyrazolo[3,4-d]pyridazine core in this compound?
The pyrazolo[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation reactions. A general approach involves refluxing intermediates (e.g., chlorinated precursors) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Alternative methods using ionic liquids (e.g., [bmim][BF4]) and FeCl₃·6H₂O as a catalyst under mild conditions (80°C) have also demonstrated efficiency for analogous heterocycles, reducing reaction times and improving yields .
Q. How can researchers ensure safe handling of reactive intermediates during synthesis?
Critical precautions include:
Q. What spectroscopic techniques are recommended for structural validation?
- 1H-NMR and 13C-NMR : To confirm substitution patterns (e.g., fluorophenyl, isopropyl groups) and aromatic proton integration .
- IR Spectroscopy : Identification of thiol (-SH) stretches (~2550 cm⁻¹) and pyridazine C=N vibrations (~1600 cm⁻¹) .
- X-ray crystallography : For resolving stereochemical ambiguities and solid-state packing interactions, as demonstrated for related pyrazolo-pyridazine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Key strategies include:
- Isosteric replacement : Substituting the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding, as seen in analogs with improved pharmacokinetic profiles .
- Thiol modification : Converting the -SH group to disulfides or sulfonamides to modulate solubility and metabolic stability .
- Bioisosteric analysis : Comparing activity against pyrazolo[3,4-b]pyridin-6-ones, where methyl substitutions at C3 improved cytotoxicity in cancer models .
Q. Table 1: SAR Trends in Pyrazolo-Pyridazine Derivatives
Q. What experimental approaches resolve contradictions in reactivity data for pyrazolo-pyridazine derivatives?
Discrepancies in reaction yields or regioselectivity often arise from solvent polarity or catalyst choice. For example:
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at C7, while xylene promotes cyclization .
- Catalyst screening : FeCl₃·6H₂O in ionic liquids enhances reaction homogeneity and reduces byproducts compared to traditional bases .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Q. Table 2: Computational Predictions for Lead Optimization
| Parameter | Target Value | Tool/Method | Reference |
|---|---|---|---|
| logP | <3.5 | SwissADME | |
| Polar surface area | 80–110 Ų | Molinspiration | |
| Metabolic hotspots | C7 thiol | MetaSite |
Methodological Considerations
Q. What strategies mitigate challenges in purifying thiol-containing derivatives?
Q. How do researchers validate target engagement in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
